3'-Hydroxy-4'-methoxyflavanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

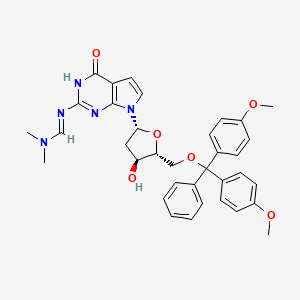

3’-Hydroxy-4’-methoxyflavanone is a type of flavonoid . It is also known as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one . It is an antioxidant flavonoid and has been found to have various biological activities .

Synthesis Analysis

The synthesis of 3’-Hydroxy-4’-methoxyflavanone derivatives involves a process known as excited-state intramolecular proton transfer (ESIPT) . The role of the hydrophobic microenvironment is significant in promoting the process and effects of ESIPT .Molecular Structure Analysis

The molecular formula of 3’-Hydroxy-4’-methoxyflavanone is C16H14O6 . It belongs to the class of organic compounds known as flavanones . These are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .Chemical Reactions Analysis

3’-Hydroxy-4’-methoxyflavanone derivatives have received much attention recently due to their potential applications in fluorescent imaging in cells . The fluorescence emission of 3HF derivatives can be regulated by the solvents, the existence of metal ions, and proteins rich with α-helix structures or the advanced DNA structures .Physical And Chemical Properties Analysis

3’-Hydroxy-4’-methoxyflavanone is a white to cream or pale yellow to pale brown powder . It is soluble in water (partly), dilute alkalis, and ethanol (50 mg/ml) .Safety and Hazards

Orientations Futures

3’-Hydroxy-4’-methoxyflavanone derivatives could be a promising scaffold for the development of fluorescent imaging in cells . They are much more secure to be cellular diagnosis and treatment integrated fluorescent probes . This suggests a potential future direction in the development of novel 3HF-based fluorescent sensors for imaging in cells and plants .

Propriétés

Numéro CAS |

1621-70-1 |

|---|---|

Formule moléculaire |

C₁₆H₁₄O₄ |

Poids moléculaire |

270.28 |

Synonymes |

2,3-Dihydro-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)

![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)